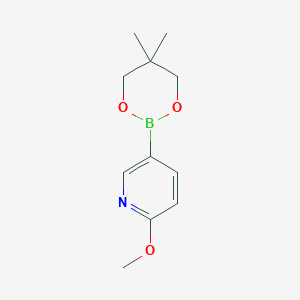

5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-YL)-2-methoxypyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

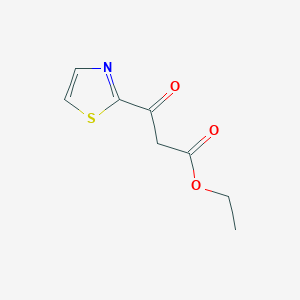

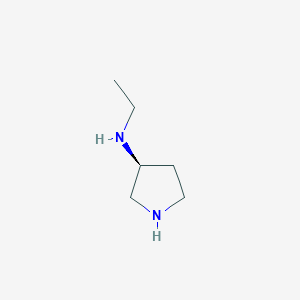

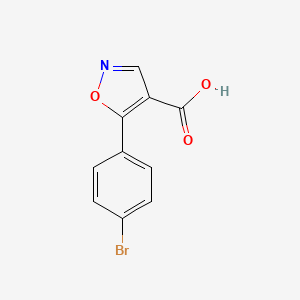

The compound “5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-YL)-2-methoxypyridine” belongs to the class of organic compounds known as organoboron compounds. These are compounds containing a chemical bond between a carbon atom and a boron atom .

Synthesis Analysis

The synthesis of such compounds usually involves the reaction of an appropriate organometallic compound with a boron compound. For example, a Grignard reagent could react with a boron compound to form the organoboron compound .Molecular Structure Analysis

The molecular structure of this compound would include a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) with a methoxy group (-OCH3) attached to one of the carbon atoms. The 5,5-dimethyl-1,3,2-dioxaborinan-2-yl group would be attached to another carbon atom of the pyridine ring .Chemical Reactions Analysis

Organoboron compounds are known to undergo several types of chemical reactions, including hydroboration, transmetalation, and conjugate addition .Applications De Recherche Scientifique

1. Leukotriene Synthesis Inhibition

A significant application of a compound structurally related to 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-YL)-2-methoxypyridine is in the development of 5-lipoxygenase-activating protein inhibitors. These inhibitors, such as AM103, have been shown to effectively inhibit leukotriene synthesis, which is crucial in addressing inflammatory conditions and asthma. AM103 has demonstrated efficacy in a murine ovalbumin model of allergen-induced asthma and has successfully completed phase 1 clinical trials (Hutchinson et al., 2009).

2. Production of Antibodies Against Organophosphate Pesticides

Compounds similar to 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-YL)-2-methoxypyridine have been used in synthesizing haptens for developing antibodies against organophosphate pesticides. These haptens, when conjugated to proteins, can generate polyclonal sera recognizing specific pesticides, which is critical for environmental monitoring and pesticide safety (ten Hoeve et al., 1997).

3. Antimicrobial Activity

The synthesis of 5,5-dimethyl-2-oxido-[1,3,2]-dioxaphosphorinane-2-yl-amino carboxylates, compounds closely related to 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-YL)-2-methoxypyridine, has been studied for their antimicrobial properties. These synthesized compounds have shown moderate antimicrobial activity, highlighting their potential application in developing new antimicrobial agents (Babu et al., 2008).

4. Suzuki Cross-Coupling Reactions

In organic synthesis, derivatives of 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-YL)-2-methoxypyridine have been utilized in Suzuki cross-coupling reactions. These reactions are pivotal in creating biaryl compounds, which are key structures in pharmaceuticals and organic materials (Chaumeil et al., 2000).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-2-methoxypyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BNO3/c1-11(2)7-15-12(16-8-11)9-4-5-10(14-3)13-6-9/h4-6H,7-8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLCUIRTVNNRLFR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCC(CO1)(C)C)C2=CN=C(C=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-YL)-2-methoxypyridine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-methylphenyl)propanoic acid](/img/structure/B1344593.png)

![4-[4-(2-Methoxyethoxy)phenoxy]benzoic acid](/img/structure/B1344598.png)